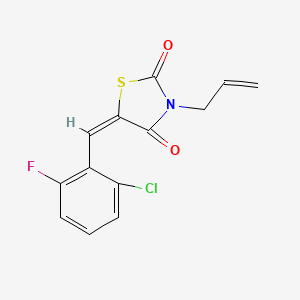

![molecular formula C24H30N2O8 B4058945 1,1'-(1,4-piperazinediyl)bis[3-(1,3-benzodioxol-5-yloxy)-2-propanol]](/img/structure/B4058945.png)

1,1'-(1,4-piperazinediyl)bis[3-(1,3-benzodioxol-5-yloxy)-2-propanol]

Overview

Description

1,1'-(1,4-piperazinediyl)bis[3-(1,3-benzodioxol-5-yloxy)-2-propanol], also known as PBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBD is a member of the class of compounds known as bisphenols, which are characterized by the presence of two phenol groups connected by a bridging group. PBD has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

- Bacterial Biofilm and MurB Inhibitors : Novel piperazine derivatives, including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have shown potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. Compound 5e, in particular, displayed excellent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and showed promising inhibitory activities against the MurB enzyme (Mekky & Sanad, 2020).

Antidepressant Research

- Dual-Mode Antidepressants : Compounds like 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives have been explored for their potential as antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. Specifically, 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives led to promising results in this field (Pérez-Silanes et al., 2001).

Cancer Research

- Anticancer Activity : The binding characteristics of a newly synthesized piperazine derivative to bovine serum albumin (BSA) were studied due to its notable anticancer and antibacterial activities. The research investigated the pharmacokinetic mechanism of the drug, highlighting its potential in cancer therapy (Karthikeyan et al., 2015).

Drug Metabolism

- Metabolism of Antidepressants : The metabolic pathways of novel antidepressants like Lu AA21004, involving piperazine derivatives, were investigated. The study identified the enzymes responsible for the oxidative metabolism of Lu AA21004, providing insights into its pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).

Receptor Binding Studies

- Melanocortin Receptor Agonists : Piperazine analogues of the MC4R agonist "THIQ" were synthesized and tested for their binding affinities to melanocortin receptors. These studies contribute to understanding receptor-ligand interactions and potential applications in treating conditions related to these receptors (Mutulis et al., 2004).

Antitumor Activity

- Bis(2,6-dioxopiperazine) Derivatives : The antitumor activity of bis(1-acyloxymethyl) derivatives of bis(2,6-dioxopiperazine), especially MST-16, was explored in various murine tumor models. MST-16 exhibited considerable therapeutic activity, indicating its potential as an effective antitumor agent (Narita et al., 2008).

Antibacterial Activity

- N,N′-Bis(4-methoxy-benzylidene) Piperazine Derivatives : A novel Schiff base, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, demonstrated antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This highlights the potential application of such compounds in developing new antibacterial agents (Xu et al., 2012).

Synthesis and Characterization

- Synthesis of Flunarizine and Its Isomers : The study presents the Fe-catalyzed synthesis of flunarizine, a drug used for treating migraines and other disorders, demonstrating the chemical processes involved in producing medically significant piperazine derivatives (Shakhmaev et al., 2016).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yloxy)-3-[4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O8/c27-17(13-29-19-1-3-21-23(9-19)33-15-31-21)11-25-5-7-26(8-6-25)12-18(28)14-30-20-2-4-22-24(10-20)34-16-32-22/h1-4,9-10,17-18,27-28H,5-8,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYPMRONAITMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC3=C(C=C2)OCO3)O)CC(COC4=CC5=C(C=C4)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

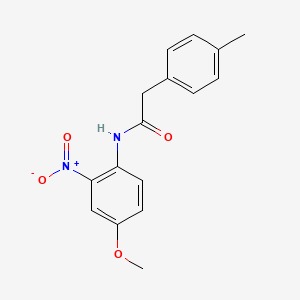

![1-isopropoxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4058865.png)

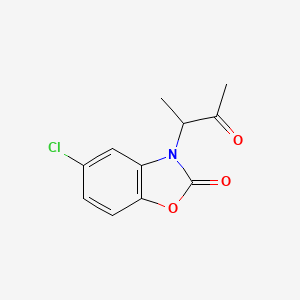

![N-(2,5-diethoxy-4-nitrophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4058870.png)

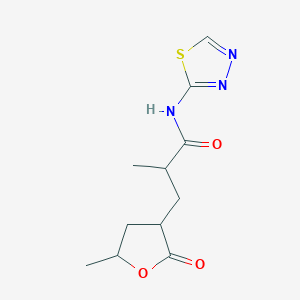

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4058878.png)

amino]-2,4-dimethyl-N-4-pyridinylbenzenesulfonamide](/img/structure/B4058900.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4058917.png)

![2-[(4-methylbenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058924.png)

![N-(3,4-dimethoxyphenyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B4058953.png)

![ethyl 1-[(4-methylphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B4058965.png)

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4058972.png)

![4,4'-{1,4-butanediylbis[thio(6-methyl-2,4-pyrimidinediyl)]}dimorpholine](/img/structure/B4058976.png)